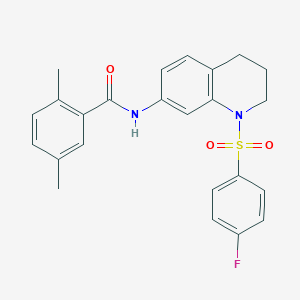

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that have garnered interest for their potential in medicinal chemistry and pharmacology due to their structural complexity and functional diversity. The compound's structure suggests it may interact with biological targets through various mechanisms of action, contributing to its relevance in research aimed at discovering new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including Pictet-Spengler condensation and modifications to introduce sulfonyl and benzamide groups. For instance, the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylseleno esters under Lewis acid promotion results in the formation of 1,2,3,4-tetrahydroisoquinoline derivatives, showcasing a method to synthesize structurally related compounds (Silveira et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray diffraction to determine the crystal structure, which provides insights into the molecule's conformation and potential intermolecular interactions. The crystal structure of closely related compounds can reveal the importance of fluorophenyl and sulfonyl groups in molecular recognition and binding (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by its sulfonyl and benzamide groups, which can undergo various chemical reactions. For instance, sulfonyl groups can participate in sulfonylation reactions, contributing to the compound's ability to act as an intermediate in synthesizing more complex derivatives with potential biological activities (Xia et al., 2016).

Aplicaciones Científicas De Investigación

Binding and Inhibition Studies

Research on structurally similar compounds has explored their binding interactions and inhibitory effects on enzymes. For instance, sulfonamides and tetrahydroisoquinolines have been studied for their potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of the neurotransmitter norepinephrine. These studies offer insights into the molecular interactions critical for designing selective enzyme inhibitors, potentially relevant for neurological and cardiovascular conditions (Grunewald et al., 2006).

Anticancer Applications

Derivatives of naphthoquinone containing phenylaminosulfanyl moieties have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Such compounds have shown potent cytotoxic activity, indicating their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019). This line of research demonstrates the utility of chemical compounds in developing new anticancer medications.

Antimicrobial Activity

Research into sulfonamide derivatives, including those structurally related to the compound , has shown promising antimicrobial properties. Studies on sulfonamides and carbamates of morpholinoaniline, an intermediate in antibiotic synthesis, reveal significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Synthesis and Chemical Properties

Efforts have been made to develop practical and scalable synthetic routes for compounds with potential as channel inhibitors, showcasing the importance of efficient synthesis methods in drug development and chemical research (Yoshida et al., 2014). Such studies are essential for the large-scale production and further investigation of novel compounds with therapeutic potential.

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O3S/c1-16-5-6-17(2)22(14-16)24(28)26-20-10-7-18-4-3-13-27(23(18)15-20)31(29,30)21-11-8-19(25)9-12-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJICBWTZSWWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)

![N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2486372.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)